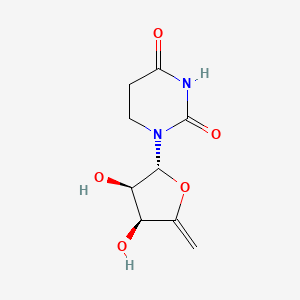
Uridine, 4',5'-didehydro-5'-deoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 4’,5’-didehydro-5’-deoxy- is a modified nucleoside derived from uridine It is characterized by the absence of a hydroxyl group at the 5’ position and the presence of a double bond between the 4’ and 5’ carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 4’,5’-didehydro-5’-deoxy- typically involves the starting material 5’-deoxy-5’-iodouridine. The key steps include dehalogenation and dehydrogenation reactions to introduce the double bond and remove the iodine atom. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, are crucial for optimizing the yield and purity of the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Uridine, 4’,5’-didehydro-5’-deoxy- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce the double bond.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could result in saturated compounds.
Scientific Research Applications
Uridine, 4’,5’-didehydro-5’-deoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and function.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Uridine, 4’,5’-didehydro-5’-deoxy- involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis and metabolism. The presence of the double bond and the absence of the hydroxyl group at the 5’ position may influence its binding affinity and activity, leading to unique biological effects .
Comparison with Similar Compounds
Similar Compounds
Uridine: The parent compound with a hydroxyl group at the 5’ position.
5’-Deoxyuridine: Lacks the hydroxyl group at the 5’ position but does not have the double bond.
4’,5’-Didehydro-5’-deoxycytidine: Similar structure but with a cytosine base instead of uracil.
Uniqueness
Uridine, 4’,5’-didehydro-5’-deoxy- is unique due to the combination of the double bond and the absence of the 5’ hydroxyl group. This structural modification can lead to distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C9H12N2O5 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h6-8,13-14H,1-3H2,(H,10,12,15)/t6-,7-,8-/m1/s1 |
InChI Key |
VXWWOWIDYCJDAC-BWZBUEFSSA-N |
Isomeric SMILES |
C=C1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O |
Canonical SMILES |
C=C1C(C(C(O1)N2CCC(=O)NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15132754.png)

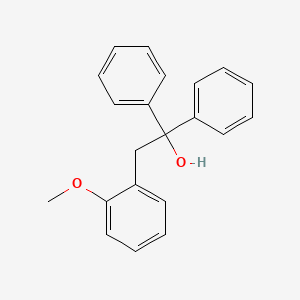
![5,6-dimethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B15132769.png)
![azane;2-[2-[2-[2,3-di(octadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylcarbamoyloxy]ethoxy]acetic acid](/img/structure/B15132784.png)
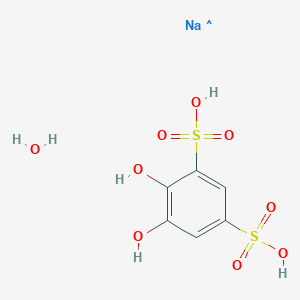



![2-sulfanylidene-6,7,8,8a-tetrahydro-1H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B15132831.png)
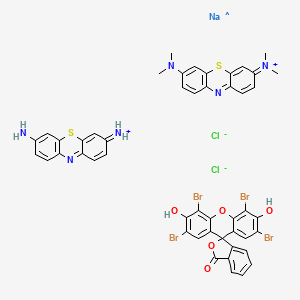

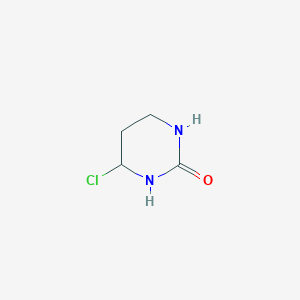
![4-fluoro-N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B15132860.png)
